molecular formula C20H23NO B1216614 11-Methoxy-N-n-propylnoraporphine CAS No. 53581-14-9

11-Methoxy-N-n-propylnoraporphine

Cat. No.: B1216614
CAS No.: 53581-14-9
M. Wt: 293.4 g/mol
InChI Key: PZJGVCFSNKRINT-UHFFFAOYSA-N
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Description

11-Methoxy-N-n-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids. It is structurally characterized by a dibenzoquinoline framework with a methoxy group at the 11th position and a propyl group attached to the nitrogen atom. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxy-N-n-propylnoraporphine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction.

    Methoxylation: Introduction of the methoxy group at the 11th position is achieved via methylation using methyl iodide in the presence of a base.

    N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl group using propyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aporphine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other aporphine derivatives.

    Biology: Investigated for its interactions with biological receptors, particularly dopamine receptors.

    Medicine: Explored for its potential as an antipsychotic agent due to its selective antidopaminergic effects.

    Industry: Utilized in the development of pharmaceuticals targeting neurological disorders.

Mechanism of Action

The primary mechanism of action of 11-Methoxy-N-n-propylnoraporphine involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, particularly targeting the D2 receptors in the limbic system. This interaction modulates dopaminergic signaling pathways, which is crucial for its potential antipsychotic effects.

Comparison with Similar Compounds

    11-Hydroxy-N-n-propylnoraporphine: Similar structure but with a hydroxy group instead of a methoxy group.

    10,11-Methylenedioxy-N-n-propylnoraporphine: Contains a methylenedioxy group instead of a single methoxy group.

Comparison:

    11-Hydroxy-N-n-propylnoraporphine: Exhibits similar pharmacological properties but may have different potency and selectivity profiles.

    10,11-Methylenedioxy-N-n-propylnoraporphine: Shows distinct pharmacokinetics and may have a longer duration of action due to the presence of the methylenedioxy group.

11-Methoxy-N-n-propylnoraporphine stands out due to its specific methoxy substitution, which influences its pharmacological profile and receptor selectivity, making it a unique compound within the aporphine class.

Properties

IUPAC Name

11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJGVCFSNKRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968351
Record name 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-14-9
Record name 11-Methoxy-N-n-propylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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